1,4-Bis(3-phenylprop-2-yn-1-yl)piperazine 1,4-Bis(3-phenylprop-2-yn-1-yl)piperazine
Brand Name: Vulcanchem
CAS No.: 47377-38-8
VCID: VC4373359
InChI: InChI=1S/C22H22N2/c1-3-9-21(10-4-1)13-7-15-23-17-19-24(20-18-23)16-8-14-22-11-5-2-6-12-22/h1-6,9-12H,15-20H2
SMILES: C1CN(CCN1CC#CC2=CC=CC=C2)CC#CC3=CC=CC=C3
Molecular Formula: C22H22N2
Molecular Weight: 314.432

1,4-Bis(3-phenylprop-2-yn-1-yl)piperazine

CAS No.: 47377-38-8

Cat. No.: VC4373359

Molecular Formula: C22H22N2

Molecular Weight: 314.432

* For research use only. Not for human or veterinary use.

1,4-Bis(3-phenylprop-2-yn-1-yl)piperazine - 47377-38-8

Specification

CAS No. 47377-38-8
Molecular Formula C22H22N2
Molecular Weight 314.432
IUPAC Name 1,4-bis(3-phenylprop-2-ynyl)piperazine
Standard InChI InChI=1S/C22H22N2/c1-3-9-21(10-4-1)13-7-15-23-17-19-24(20-18-23)16-8-14-22-11-5-2-6-12-22/h1-6,9-12H,15-20H2
Standard InChI Key XMXLQHNQDBRYPX-UHFFFAOYSA-N
SMILES C1CN(CCN1CC#CC2=CC=CC=C2)CC#CC3=CC=CC=C3

Introduction

1,4-Bis(3-phenylprop-2-yn-1-yl)piperazine is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with two 3-phenylprop-2-yn-1-yl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The molecular formula of 1,4-bis(3-phenylprop-2-yn-1-yl)piperazine is not explicitly stated in the available literature, but it has a molecular weight of approximately 364.50 g/mol.

Synthesis of 1,4-Bis(3-phenylprop-2-yn-1-yl)piperazine

The synthesis of 1,4-bis(3-phenylprop-2-yn-1-yl)piperazine typically involves the reaction of piperazine with propargyl bromide in the presence of a base such as potassium carbonate. This reaction can be optimized using continuous flow reactors and automated purification systems to enhance yield and efficiency.

Structural Similarities and Comparisons

Several compounds share structural similarities with 1,4-bis(3-phenylprop-2-yn-1-yl)piperazine, including:

Compound NameStructural FeaturesUnique Aspects
1-(3-Pyridyl)-4-(propynyl)piperazineContains a pyridine ring instead of phenylExhibits different pharmacological properties
1-BenzylpiperazineLacks alkyne functionalityKnown for psychoactive effects
4-(Propynyl)piperazineSimilar structure but without phenyl substitutionsDifferent reactivity profile

These comparisons highlight the distinct properties of 1,4-bis(3-phenylprop-2-yn-1-yl)piperazine due to its specific combination of functional groups.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator